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molecular formula C7H9NO2 B1295657 Methyl 2-cyano-3-methylbut-2-enoate CAS No. 6666-75-7

Methyl 2-cyano-3-methylbut-2-enoate

Cat. No. B1295657
M. Wt: 139.15 g/mol
InChI Key: UQJYFFMPKAPLJX-UHFFFAOYSA-N
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Patent
US06441044B1

Procedure details

87 g (1.5 mol) of acetone were initially charged in 100 ml of benzene. After addition of 131 g (1.33 mol) of methyl cyanoacetate, 16 g (0.28 mol) of acetic acid and 9.7 g (0.13 mol) of ammonium acetate, the mixture was heated at reflux on a water separator for 10 hours. For work-up, the mixture was washed twice with ¼-concentrated hydrochloric acid and water. The solution was dried with magnesium sulfate and the solvent was removed, and the resulting crude product was distilled. 108 g (55% yield) of methyl 2-cyano-3-methyl-but-2-enoate were isolated (B.p. 95° C./5.2 mbar).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[C:5]([CH2:7][C:8]([O:10][CH3:11])=[O:9])#[N:6].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1C=CC=CC=1.O>[C:5]([C:7](=[C:2]([CH3:4])[CH3:1])[C:8]([O:10][CH3:11])=[O:9])#[N:6] |f:3.4|

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
131 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
WASH
Type
WASH
Details
For work-up, the mixture was washed twice with ¼-concentrated hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the resulting crude product was distilled

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OC)=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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